Cas no 312904-57-7 (2-(4-ethylphenyl)butan-2-ol)
2-(4-ethylphenyl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(4-ethylphenyl)butan-2-ol
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- MDL: MFCD16158835
- Inchi: 1S/C12H18O/c1-4-10-6-8-11(9-7-10)12(3,13)5-2/h6-9,13H,4-5H2,1-3H3
- InChI Key: ZNIRIVAVKZKTFQ-UHFFFAOYSA-N
- SMILES: CC(C1=CC=C(CC)C=C1)(O)CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
2-(4-ethylphenyl)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429930-1 g |
2-(4-Ethylphenyl)-2-butanol |
312904-57-7 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB429930-5 g |
2-(4-Ethylphenyl)-2-butanol |
312904-57-7 | 5g |
€1,398.00 | 2023-04-23 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652742-1g |
2-(4-Ethylphenyl)butan-2-ol |
312904-57-7 | 98% | 1g |
¥5951.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652742-5g |
2-(4-Ethylphenyl)butan-2-ol |
312904-57-7 | 98% | 5g |
¥14767.00 | 2024-08-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD594166-1g |
2-(4-Ethylphenyl)butan-2-ol |
312904-57-7 | 97% | 1g |
¥3031.0 | 2023-03-18 | |
| Ambeed | A599103-1g |
2-(4-Ethylphenyl)butan-2-ol |
312904-57-7 | 97% | 1g |
$441.0 | 2024-08-03 | |
| abcr | AB429930-1g |
2-(4-Ethylphenyl)-2-butanol; . |
312904-57-7 | 1g |
€1621.70 | 2025-02-17 | ||
| Crysdot LLC | CD12084797-1g |
2-(4-Ethylphenyl)butan-2-ol |
312904-57-7 | 97% | 1g |
$437 | 2024-07-24 | |
| Crysdot LLC | CD12084797-5g |
2-(4-Ethylphenyl)butan-2-ol |
312904-57-7 | 97% | 5g |
$1177 | 2024-07-24 |
2-(4-ethylphenyl)butan-2-ol Suppliers
2-(4-ethylphenyl)butan-2-ol Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-(4-ethylphenyl)butan-2-ol
Research Brief on 2-(4-ethylphenyl)butan-2-ol (CAS: 312904-57-7) in Chemical Biology and Pharmaceutical Applications
2-(4-ethylphenyl)butan-2-ol (CAS: 312904-57-7) is a synthetic organic compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been investigated for its potential applications in drug discovery, medicinal chemistry, and as a building block for more complex molecules. The presence of both an ethylphenyl group and a hydroxyl group in its structure makes it a versatile intermediate for various synthetic pathways.
Recent studies have focused on the synthesis and optimization of 2-(4-ethylphenyl)butan-2-ol to improve its yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. Researchers have also explored its reactivity under different conditions, which is crucial for its application in multi-step synthetic routes.
In the pharmaceutical domain, 2-(4-ethylphenyl)butan-2-ol has been evaluated for its potential biological activities. Preliminary in vitro studies suggest that it may exhibit moderate inhibitory effects on certain enzymes involved in inflammatory pathways. However, further in vivo studies are required to validate these findings and assess its pharmacokinetic and pharmacodynamic properties. The compound's lipophilicity, as indicated by its logP value, suggests reasonable membrane permeability, which is a positive attribute for drug candidates.
Another area of interest is the use of 2-(4-ethylphenyl)butan-2-ol as a chiral auxiliary or ligand in asymmetric synthesis. Its stereochemical properties make it a promising candidate for catalyzing enantioselective reactions, which are highly valuable in the production of optically active pharmaceuticals. Recent publications have highlighted its utility in the synthesis of chiral alcohols and amines, which are common motifs in bioactive molecules.
Despite these promising developments, challenges remain in scaling up the production of 2-(4-ethylphenyl)butan-2-ol and optimizing its synthetic routes for industrial applications. Researchers are also investigating its stability under various storage conditions to ensure its suitability for long-term use. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further advancements in this area.
In conclusion, 2-(4-ethylphenyl)butan-2-ol (CAS: 312904-57-7) represents a compound of significant interest in chemical biology and pharmaceutical research. Its synthetic versatility, potential biological activities, and applications in asymmetric synthesis make it a valuable subject for ongoing and future studies. Continued research will be essential to fully unlock its potential and translate laboratory findings into practical applications.
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